3-(5-Methylthiophen-3-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylthiophen-3-YL)phenol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-(5-Methylthiophen-3-YL)phenol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-3-YL)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is known for its stability and can participate in electrophilic substitution reactions, while the phenol group can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the thiophene ring.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(5-Methylthiophen-3-YL)phenol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-3-YL)phenol depends on its specific application. In medicinal chemistry, thiophene derivatives exert their effects by interacting with various molecular targets and pathways. For example, they can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific molecular targets and pathways involved may vary depending on the therapeutic application.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: Known for its anti-inflammatory properties.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
3-(5-Methylthiophen-3-YL)phenol is unique due to the presence of both the thiophene ring and the phenol group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H10OS |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
3-(5-methylthiophen-3-yl)phenol |
InChI |
InChI=1S/C11H10OS/c1-8-5-10(7-13-8)9-3-2-4-11(12)6-9/h2-7,12H,1H3 |
InChI Key |
JMPWAHWYJVZELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.